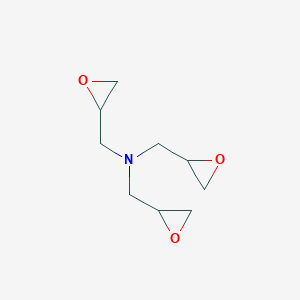

Triglycidylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15NO3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

1-(oxiran-2-yl)-N,N-bis(oxiran-2-ylmethyl)methanamine |

InChI |

InChI=1S/C9H15NO3/c1(7-4-11-7)10(2-8-5-12-8)3-9-6-13-9/h7-9H,1-6H2 |

InChI Key |

CBOLARLSGQXRBB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)CN(CC2CO2)CC3CO3 |

Synonyms |

triglycidyl amine triglycidylamine |

Origin of Product |

United States |

Significance of Polyepoxy Compounds in Advanced Materials

Polyepoxy compounds, commonly known as epoxy resins, are a class of thermosetting polymers that play a crucial role in modern materials science. researchgate.netfinal-materials.com Their versatility stems from their ability to form strong, cross-linked networks when cured, resulting in materials with a host of advantageous characteristics. final-materials.com These properties include exceptional mechanical strength, robust chemical and moisture resistance, high thermal stability, and excellent adhesion to a wide variety of substrates. researchgate.netmbenterprises.co

The extensive range of applications for epoxy-based materials includes protective coatings, high-strength adhesives, and advanced composite materials, such as those reinforced with carbon fiber or fiberglass. mbenterprises.cowikipedia.org In the aerospace and automotive industries, for instance, epoxy composites are utilized for their high strength-to-weight ratio, contributing to the manufacture of lightweight and durable components like aircraft wings and race car bodies. mbenterprises.cowikipedia.org Furthermore, their excellent electrical insulation properties make them indispensable in the electronics sector for encapsulating components and in high-tension electrical insulators. researchgate.netwikipedia.org

Historical Context of Triglycidylamine Research

The investigation into triglycidylamine and other glycidylamine epoxy resins has been driven by the demand for materials with enhanced performance characteristics, particularly in high-stress applications. wikipedia.org Glycidylamine epoxy resins are noted for their higher functionality compared to more conventional epoxy resins. wikipedia.org This class of resins, which includes triglycidyl-p-aminophenol and N,N,N′,N′-tetraglycidyl-bis-(4-aminophenyl)-methane, offers low to medium viscosity at room temperature, facilitating easier processing. wikipedia.org

Early research into this compound focused on its synthesis and characterization. nih.gov The synthesis is typically achieved through the reaction of epichlorohydrin (B41342) with ammonia (B1221849). nih.gov Subsequent purification by vacuum distillation yields a viscous liquid that solidifies at room temperature. nih.gov Initial studies also recognized its potential as a crosslinking agent. nih.govresearchgate.net More recent research has expanded to explore its application in various fields, including the development of bio-adhesives and in biomedical applications. For example, studies have investigated its use as a crosslinking agent for soy protein-based adhesives to improve their water resistance and mechanical properties. researchgate.netresearchgate.netresearchgate.net Another significant area of research has been its use in crosslinking biological tissues, such as porcine aortic valve cusps and bovine pericardium, for use in bioprosthetic heart valves, where it has shown potential for improved biocompatibility and resistance to calcification compared to traditional crosslinkers like glutaraldehyde (B144438). nih.govnih.govresearchgate.net

Scope and Research Objectives for Triglycidylamine Investigation

Established Synthetic Pathways of this compound

The primary and most established method for synthesizing this compound involves a two-step process: the formation of a tris-(3-chloro-2-hydroxypropyl)amine intermediate, followed by dehydrochlorination to yield the final this compound product with its characteristic epoxy rings. nih.govdoi.orgnist.govmdpi.comresearchgate.net

Tris-(3-chloro-2-hydroxypropyl)amine Intermediate Formation

The initial step in TGA synthesis is the reaction of aqueous ammonia (B1221849) with an excess of epichlorohydrin. nih.govdoi.orgmdpi.com This reaction is typically conducted in a solvent such as aqueous isopropanol. nih.govnih.gov The reaction proceeds for an extended period, for instance, 48 hours at a temperature of 20-24°C, followed by an additional 3 hours at a slightly elevated temperature of 30-35°C. nih.gov Another reported method involves stirring the mixture at 23°C for 48 hours, then at 35°C for 3 hours. doi.org The use of a catalyst, such as ammonium (B1175870) triflate, is crucial for this step. nih.govnih.gov The resulting product of this stage is a thick, colorless syrup primarily composed of tris-(3-chloro-2-hydroxypropyl)amine. nih.govdoi.org

A key aspect of this stage is the removal of unreacted epichlorohydrin. This is typically achieved through vacuum distillation at temperatures between 30-40°C and a pressure of 15-20 mm Hg. nih.gov Co-evaporation with a mixture of toluene (B28343) and tert-butanol (B103910) at 40-45°C under the same vacuum conditions can be employed to further remove residual epichlorohydrin. nih.gov

Table 1: Reaction Parameters for Tris-(3-chloro-2-hydroxypropyl)amine Formation

| Parameter | Value | Source(s) |

| Reactants | Aqueous ammonia, Epichlorohydrin | nih.govdoi.orgmdpi.com |

| Solvent | Aqueous isopropanol | nih.govnih.gov |

| Catalyst | Ammonium triflate | nih.govnih.gov |

| Reaction Time & Temperature | 48 hours at 20-24°C, then 3 hours at 30-35°C | nih.gov |

| Alternate Reaction Time & Temperature | 48 hours at 23°C, then 3 hours at 35°C | doi.org |

| Product | Tris-(3-chloro-2-hydroxypropyl)amine | nih.govdoi.org |

Dehydrochlorination to Epoxy Ring Formation

The second critical step is the dehydrochlorination of the tris-(3-chloro-2-hydroxypropyl)amine intermediate to form the three epoxy rings of this compound. nih.govdoi.orgmdpi.com This is an epoxidation and cyclization reaction. doi.org This transformation is accomplished by treating the intermediate with a strong base, typically an excess of a 50% aqueous sodium hydroxide (B78521) (NaOH) solution. nih.govdoi.orgnih.gov

The reaction is conducted in a mixture of solvents, such as toluene, tetrahydrofuran, and tert-butanol, under vigorous stirring at a controlled temperature of 18-22°C. nih.gov The ring-closure reaction is generally complete within 2 hours. nih.gov An alternative protocol suggests carrying out the reaction at 20°C for 2 hours. doi.orgmdpi.com Due to the highly exothermic nature of this reaction, external cooling, such as an ice-water bath, is necessary to maintain the desired temperature. mdpi.com

Following the reaction, ice-cold water is added to dissolve the sodium chloride (NaCl) precipitate that forms. nih.gov The organic layer containing the this compound is then separated and dried over anhydrous potassium carbonate at 4°C. nih.gov

Catalytic Systems in this compound Synthesis

Catalysts play a vital role in the synthesis of this compound, particularly in the initial formation of the tris-(3-chloro-2-hydroxypropyl)amine intermediate. Ammonium triflate has been identified as an effective catalyst for the reaction between ammonia and epichlorohydrin. nih.govnih.gov Another report mentions the use of tricarboxylic ammonium as a catalyst. doi.org

In the broader context of glycidylamine synthesis from aromatic amines, divalent or polyvalent metal salts of nitric acid, such as lanthanum nitrate, dissolved in propylene (B89431) carbonate, have been employed as catalysts. google.com Phase transfer catalysts, like benzyltriethylammonium chloride, are also used in the glycidylation of alcohols and amines with epichlorohydrin. mdpi.com For the synthesis of related chlorohydrin compounds, quaternary ammonium salts and various alkaline catalysts have been utilized. patsnap.comgoogle.com

Optimization of Reaction Parameters in this compound Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are controlled include temperature, reaction time, and reactant molar ratios.

For the formation of the intermediate, a molar ratio of 5:1 of epichlorohydrin to aqueous ammonia has been used. mdpi.com The temperature is carefully controlled in stages, for example, 48 hours at 23°C followed by 3 hours at 35°C. doi.orgmdpi.com

During the dehydrochlorination step, maintaining a low temperature (18-22°C) is critical due to the exothermic nature of the reaction. nih.govmdpi.com Vigorous stirring is also essential to ensure proper mixing of the reactants. nih.gov The use of an excess of 50% NaOH solution ensures the complete conversion of the chlorohydrin groups to epoxy rings. nih.govdoi.org

The removal of residual epichlorohydrin after the first step is another optimization point, achieved through vacuum distillation and co-evaporation with specific solvents. nih.govoregonstate.edu

Table 2: Optimized Parameters for this compound Synthesis

| Step | Parameter | Optimized Condition | Source(s) |

| Intermediate Formation | Molar Ratio (Epichlorohydrin:Ammonia) | 5:1 | mdpi.com |

| Temperature Control | Staged: 23°C for 48h, then 35°C for 3h | doi.orgmdpi.com | |

| Dehydrochlorination | Temperature Control | 18-22°C with external cooling | nih.govmdpi.com |

| Base | Excess 50% aqueous NaOH | nih.govdoi.org | |

| Stirring | Vigorous | nih.gov | |

| Purification | Removal of Epichlorohydrin | Vacuum distillation and co-evaporation | nih.govoregonstate.edu |

Purification and Isolation Methodologies for this compound

After the synthesis, purification and isolation are necessary to obtain pure this compound. A common initial purification step involves filtering off the sodium chloride precipitate that forms during the dehydrochlorination reaction. doi.orgmdpi.com

Further purification is achieved through vacuum distillation. nih.govmdpi.com Pure this compound can be obtained by vacuum distillation at a pressure of 0.08 to 0.10 mm Hg, yielding a viscous liquid with a boiling point of 80-85°C. nih.gov This purified TGA is a viscous liquid that slowly solidifies at -15°C and remains solid at room temperature. nih.gov

Thin-layer chromatography (TLC) can be used to assess the purity of the final product, with pure TGA showing a single spot with an Rf value of approximately 0.73. nih.gov It is noteworthy that due to the presence of chiral glycidyl (B131873) groups, TGA exists as a non-separable mixture of two diastereomers in a 3:1 ratio, which can be distinguished using ¹H-NMR. nih.gov Another method describes obtaining a viscous TGA with a viscosity of 150 mPa·s and a solid content of about 79% after filtering the sodium chloride precipitate. doi.org

Epoxy Ring-Opening Mechanisms in this compound Crosslinking Reactions

The fundamental reaction in the curing of this compound involves the opening of the epoxide ring. This process is initiated by a nucleophilic attack on one of the carbon atoms of the oxirane ring, leading to the formation of a covalent bond and the propagation of a crosslinked network.

Nucleophilic Attack Pathways of this compound (e.g., with amino, hydroxyl, thiol groups)

The epoxy rings of this compound are susceptible to attack by various nucleophilic functional groups, including amino, hydroxyl, and thiol groups, which are commonly found in proteins and other biopolymers. researchgate.netgoogle.com

Amino Groups: Primary and secondary amines are effective nucleophiles for ring-opening the epoxy groups of TGA. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the amine attacks one of the epoxy ring carbons. mdpi.com This reaction is fundamental in the crosslinking of protein-based materials, such as soy protein, where the lysine (B10760008) residues provide the primary amino groups for reaction. researchgate.net The formation of a covalent bond between the TGA and the protein molecule leads to the development of a crosslinked network, enhancing properties like water resistance. mdpi.comresearchgate.netmdpi.com

Hydroxyl Groups: Hydroxyl groups, present in amino acids like serine, threonine, and tyrosine, as well as in polysaccharides, can also react with the epoxy groups of TGA. researchgate.net This reaction typically requires higher temperatures or the presence of a catalyst to proceed efficiently. researchgate.net The reaction involves the nucleophilic attack of the hydroxyl oxygen on the epoxide carbon, resulting in an ether linkage.

Thiol Groups: Thiol (or sulfhydryl) groups, found in the amino acid cysteine, are particularly potent nucleophiles for epoxy ring-opening reactions. nih.gov The reaction with thiols is generally faster than with amino or hydroxyl groups. nih.gov The mechanism involves the attack of the thiolate anion (RS-) on the epoxy ring, leading to the formation of a stable thioether bond. nih.govlibretexts.orgiris-biotech.delibretexts.org This high reactivity makes TGA an effective crosslinker for materials rich in cysteine residues.

The general order of reactivity of these nucleophiles with epoxides is typically: Thiol > Amino > Hydroxyl.

Role of Catalysts in this compound Epoxy Reaction Kinetics

Catalysts play a significant role in accelerating the curing process of this compound by increasing the rate of the epoxy ring-opening reaction. The choice of catalyst can influence not only the reaction speed but also the final network structure and properties.

Amine-based Catalysts: Tertiary amines can act as catalysts for epoxy homopolymerization and the reaction between epoxy and hydroxyl groups. rsc.org They function by activating the epoxy ring, making it more susceptible to nucleophilic attack. The mechanism can involve the formation of a zwitterionic intermediate.

Hydroxyl-containing Compounds: The presence of hydroxyl groups, either from the reactants or added as a catalyst (e.g., alcohols), can accelerate the epoxy-amine reaction through an autocatalytic effect. mdpi.com The hydroxyl group can form a hydrogen bond with the oxygen atom of the epoxy ring, increasing the ring strain and facilitating the nucleophilic attack by the amine. mdpi.com

Phosphonium (B103445) and Metal-based Catalysts: A wide range of catalysts, including phosphonium compounds and metal salts (e.g., halides of Al, B, Zn), can be used to catalyze the reaction between epoxy and carboxyl groups. paint.org Imidazoles, in particular, have been found to be very effective catalysts for this reaction. paint.orgcore.ac.uk

The addition of a catalyst can significantly shorten the curing time, which is advantageous for industrial applications. polymerinnovationblog.com However, it's important to note that the presence of a catalyst can also alter the reaction from an autocatalytic to an nth-order reaction, which can impact the working life of the adhesive. polymerinnovationblog.com

Polymerization and Network Formation Kinetics of this compound Systems

The polymerization of this compound with co-reactants leads to the formation of a three-dimensional crosslinked network. The kinetics of this process, which describes the rate at which the network forms, is influenced by several factors.

Influence of Reactant Ratios and Concentration on this compound Crosslinking

The stoichiometry and concentration of the reactants are critical parameters that govern the crosslinking density and, consequently, the final properties of the cured material.

Reactant Ratios: The molar ratio between the epoxy groups of TGA and the reactive functional groups of the co-reactant (e.g., amine, hydroxyl) significantly affects the extent of crosslinking. An optimal ratio is required to achieve the highest crosslinking density and desired mechanical properties. For instance, in soy protein-based adhesives, increasing the amount of epoxy resin generally leads to increased wet shear strength, indicating a more developed crosslinked network. researchgate.net However, an excessive amount of crosslinker can sometimes lead to reduced bond strength. mdpi.com

Concentration: The concentration of both TGA and the co-reactant influences the reaction rate. google.com Higher concentrations generally lead to a faster reaction rate due to the increased probability of collisions between reactive molecules. google.com The concentration of the linking agent should be sufficient to achieve a significant degree of crosslinking within a reasonable timeframe. google.com

| Parameter | Influence on Crosslinking | Example Finding | Citation |

| Reactant Ratio | Affects crosslinking density and mechanical properties. | Increasing epoxy resin content in soy-based adhesives improved wet shear strength. | researchgate.net |

| Reactant Concentration | Higher concentration generally increases the reaction rate. | A sufficient concentration of the linking agent is needed for an appreciable reaction rate. | google.com |

Temperature Effects on this compound Curing Kinetics

Temperature is a key factor controlling the rate of the curing reaction. Higher temperatures provide the necessary activation energy for the epoxy ring-opening reactions to occur at a practical rate.

Reaction Rate: The rate of curing increases significantly with increasing temperature. researchgate.nettechscience.com This is because the rate constant of the reaction follows the Arrhenius equation, which shows an exponential dependence on temperature. cnrs.fr Isothermal studies on epoxy systems demonstrate that at higher temperatures, the time required to reach a certain degree of cure is shorter. researchgate.net

Curing Profile: The curing process often exhibits an initial rapid phase followed by a slower phase. researchgate.net At elevated temperatures, the initial rate of cure is steeper. researchgate.net However, as the reaction progresses, the system's viscosity increases, and eventually, vitrification (the transition to a glassy state) can occur, which dramatically slows down the reaction rate as it becomes diffusion-controlled. cnrs.frnih.govresearchgate.net The epoxide ring-opening reaction in some systems may require temperatures of 120°C or higher to proceed effectively. researchgate.net

| Temperature (°C) | Effect on Curing | Observation | Citation |

| Low (e.g., 10-15°C) | Slow curing, difficult to reach completion. | Reaction is significantly decelerated due to vitrification and diffusion control. | cnrs.fr |

| Moderate to High | Increased reaction rate, shorter curing time. | The peak of the heat flow rate increases with increasing temperature. | researchgate.net |

| ≥ 120°C | Required for some epoxide ring-opening reactions. | Necessary for effective crosslinking in certain soy protein-based adhesives. | researchgate.net |

Mechanistic Models for this compound Crosslinking Progression

Mechanistic models are used to describe and predict the progression of the crosslinking reaction. These models are often based on the kinetics of the chemical reactions involved.

Autocatalytic Model: The curing of many epoxy-amine systems can be described by an autocatalytic model. mdpi.comresearchgate.net This model accounts for the acceleration of the reaction by the hydroxyl groups that are generated during the epoxy-amine addition reaction. The reaction rate is dependent on both the concentration of reactants and the concentration of the hydroxyl groups formed. mdpi.com

n-th Order Model: In some cases, a simpler n-th order kinetic model can be used to describe the curing process, particularly when a catalyst is added that dominates the reaction pathway. polymerinnovationblog.com

Kinetic Analysis: Techniques like Differential Scanning Calorimetry (DSC) are commonly used to study the cure kinetics of thermosetting resins. researchgate.nettechscience.comcnrs.fr By measuring the heat flow during the reaction at different temperatures, kinetic parameters such as the activation energy (Ea), the reaction order (n), and the pre-exponential factor (A) can be determined. cnrs.frmdpi.com These parameters are then used in the kinetic models to predict the degree of cure as a function of time and temperature.

The progression of crosslinking can be visualized as a transition from individual molecules to branched chains, and finally to a single, infinitely large network at the gel point. polymerinnovationblog.com Beyond the gel point, the reaction continues to increase the crosslink density of the network. polymerinnovationblog.com

Specific Reaction Systems Involving this compound

This compound-Protein Interactions (e.g., collagen, soy protein isolate)

This compound is an effective cross-linking agent for proteins, enhancing their mechanical properties and stability. nih.govresearchgate.net This is achieved through the reaction of its epoxy groups with various functional groups present on the amino acid side chains of the protein. google.com

The primary reaction mechanism involves the ring-opening of the epoxy group by nucleophilic attack from functional groups on the protein. Key reactive sites on proteins include the amino groups of lysine, the hydroxyl groups of tyrosine, and the thiol groups of cysteine. google.comnih.gov The reaction with amino and hydroxyl groups is particularly significant in proteins like collagen and soy protein isolate (SPI). nih.govresearchgate.net

In the case of soy protein isolate (SPI) , TGA modification has been shown to significantly improve the bonding strength of SPI-based adhesives. researchgate.net The curing process, often accelerated by heat, involves the opening of the epoxy rings of TGA, which then cross-link with the amino and hydroxyl groups within the SPI molecular structure. researchgate.net This forms a dense, cross-linked network, effectively increasing the molecular weight of the soy protein. researchgate.netresearchgate.net Spectroscopic studies, such as Fourier transform infrared (FTIR) spectroscopy, have confirmed these reactions by showing changes in the characteristic absorption peaks corresponding to N-H, -CH2, and the formation of ester and amide groups. researchgate.net

With collagen , TGA cross-linking has been investigated as an alternative to glutaraldehyde for preparing bioprosthetic heart valves. nih.gov TGA-treated collagen exhibits increased resistance to enzymatic degradation by collagenase and improved biomechanical properties. nih.gov The cross-linking mechanism involves the covalent bonding between TGA and the amino acid residues of the collagen protein. google.com While glutaraldehyde primarily reacts with lysine residues, TGA can react with a broader range of amino acids. nih.gov However, the reaction kinetics of TGA with different amino acids vary, with thiol-containing residues reacting most rapidly and amino groups reacting more slowly. nih.gov

Interactive Table:

Table 1: Research Findings on this compound-Protein Interactions| Protein | Key Findings | Analytical Techniques Used | Reference |

|---|---|---|---|

| Soy Protein Isolate (SPI) | Increased bonding strength and formation of a cross-linked network. Epoxy rings of TGA react with amino and hydroxyl groups of SPI. | Fourier Transform Infrared (FTIR) Spectroscopy, Second Derivative Infrared (SDIR) Spectroscopy, 2D-Correlation Spectroscopy (2D-COS) | researchgate.net |

| Collagen | Improved biocompatibility, enhanced resistance to collagenase, and better biomechanical compliance compared to glutaraldehyde treatment. | FTIR Spectroscopy, Differential Scanning Calorimetry (DSC) | nih.gov |

This compound-Amine Curing Mechanisms

The reaction between epoxy compounds and amines is a fundamental process in the curing of epoxy resins, leading to the formation of durable thermosetting polymers. threebond.co.jp this compound, with its three epoxy groups, can undergo extensive cross-linking with amine curing agents. The curing mechanism involves the nucleophilic addition of the amine to the epoxy ring.

The reaction proceeds in two main stages:

Primary Amine Reaction: A primary amine (R-NH₂) attacks an epoxy ring, leading to the formation of a secondary amine and a hydroxyl group. threebond.co.jp

Secondary Amine Reaction: The newly formed secondary amine can then react with another epoxy group, resulting in a tertiary amine and another hydroxyl group. This step leads to branching and the formation of a three-dimensional network. threebond.co.jp

The hydroxyl groups generated during the reaction can catalyze the epoxy-amine reaction, a phenomenon known as autocatalysis. mdpi.com The kinetics of the curing process are influenced by factors such as the type of amine (aliphatic, alicyclic, or aromatic), the stoichiometry of the reactants, and the reaction temperature. threebond.co.jp Aliphatic amines are generally more reactive and can cure epoxy resins at room temperature, while aromatic amines often require elevated temperatures. threebond.co.jp

Kinetic studies of similar epoxy-amine systems, such as those involving tetraglycidyldiaminodiphenylmethane (TGDDM) and diaminodiphenylsulfone (DDS), have been performed using techniques like differential scanning calorimetry (DSC). rsc.orgcanada.ca These studies help in determining kinetic parameters like the activation energy, which provides insights into the reaction rate and the influence of various factors on the curing process. rsc.org

Interactive Table:

Table 2: General Kinetic Parameters for Epoxy-Amine Curing Reactions| Reaction Stage | Typical Activation Energy (Ea) | Notes | Reference |

|---|---|---|---|

| Primary Amine-Epoxy | Varies depending on system | Generally lower than the secondary amine reaction. | rsc.org |

| Secondary Amine-Epoxy | Varies depending on system | Can be influenced by autocatalysis from hydroxyl groups. | mdpi.comrsc.org |

Reactions of this compound with Other Functional Groups

Besides its primary reactions with amines and proteins, the epoxy groups of this compound can also react with other nucleophilic functional groups. google.com These reactions expand the utility of TGA as a cross-linker and a chemical intermediate.

Carboxyl Groups: The epoxy ring of TGA can be opened by the nucleophilic attack of a carboxylate anion (R-COO⁻). msu.edukhanacademy.org This reaction, which forms an ester linkage, typically requires conditions that favor the deprotonation of the carboxylic acid, such as the presence of a base. libretexts.orglibretexts.org The reaction is a form of esterification. libretexts.org

Hydroxyl Groups (Alcohols and Phenols): Alcohols and phenols can also react with the epoxy groups of TGA. studyrocket.co.ukmasterorganicchemistry.com This reaction, which forms an ether linkage, is often catalyzed by either an acid or a base. Acid catalysis involves protonation of the epoxy oxygen, making the ring more susceptible to nucleophilic attack. Base catalysis involves the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide or phenoxide ion. organic-chemistry.org

The reactivity of these functional groups with epoxides generally follows the order: thiols > amines > phenols > alcohols > carboxylic acids. nih.govinterchim.fr These reactions allow for the versatile application of this compound in various chemical syntheses and material modifications. researchgate.net

Advanced Analytical Characterization of Triglycidylamine and Its Cured Systems

Spectroscopic Techniques for Structural Elucidation and Curing Monitoring

Spectroscopy plays a pivotal role in the study of triglycidylamine and its derivatives. By probing the interaction of electromagnetic radiation with the material, these techniques can identify functional groups, track changes in chemical bonding, and provide information on the elemental composition and electronic states within the system. The following sections detail the application of several key spectroscopic methods in the characterization of TGA and its cured products.

Fourier Transform Infrared (FTIR) Spectroscopy (including Second Derivative Infrared)

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for monitoring the curing of this compound-based systems. researchgate.net It is widely used for the identification of chemical compounds and materials by their absorption of infrared radiation. niom.no The progress of the curing reaction can be quantitatively analyzed by observing the changes in the intensity of specific absorption bands corresponding to the functional groups involved in the reaction. semanticscholar.org

In the context of this compound curing, a key reaction is the opening of the epoxy ring. researchgate.net This can be tracked by monitoring the decrease in the intensity of the characteristic epoxy group absorption peak. When TGA is used to modify materials like soybean protein isolate (SPI), the epoxy ring of TGA opens to cross-link with amino and hydroxyl groups within the SPI molecular structure. researchgate.net This reaction leads to the formation of a more complex, cross-linked network. researchgate.net

During the heating process of a TGA-modified SPI adhesive, significant changes in the FTIR spectrum are observed. researchgate.net For instance, variations in absorption peaks around 1075 cm⁻¹, 1169 cm⁻¹, 1390 cm⁻¹, and 1735 cm⁻¹ indicate the reaction of active functional groups to form hydrophobic ester and amide groups. researchgate.net Concurrently, a decrease or weakening of bands associated with N-H (around 3440 cm⁻¹) and -CH2- (around 2847 cm⁻¹) groups is also noted. researchgate.net

Second Derivative Infrared (SDIR) Spectroscopy is a valuable tool for enhancing the resolution of FTIR spectra. researchgate.net By calculating the second derivative of the absorbance spectrum, overlapping peaks can be separated, and subtle spectral features become more apparent. spectroscopyeurope.commssanz.org.au This is particularly useful in complex systems like TGA-cured materials, where numerous vibrational modes can lead to congested spectra. researchgate.net The second derivative transformation helps to remove baseline shifts and can make the spectral features more prominent, aiding in the identification of specific chemical changes during the curing process. researchgate.netspectroscopyeurope.comnih.gov

Table 1: Key FTIR Bands for Monitoring this compound Curing

| Wavenumber (cm⁻¹) | Assignment | Change During Curing | Reference |

|---|---|---|---|

| ~3440 | N-H stretching, O-H stretching | Decreases/Weakens | researchgate.net |

| ~2847 | -CH₂- stretching | Decreases/Weakens | researchgate.net |

| ~1735 | C=O stretching (ester group) | Increases | researchgate.net |

| ~1390 | C-H bending | Changes significantly | researchgate.net |

| ~1169 | C-O stretching | Changes significantly | researchgate.net |

| ~1075 | C-O stretching | Changes significantly | researchgate.net |

| 915 | Epoxy ring deformation | Decreases | semanticscholar.org |

Two-Dimensional Correlation Spectroscopy (2D-COS) for this compound Mechanistic Insights

Two-Dimensional Correlation Spectroscopy (2D-COS) is a powerful analytical technique that enhances the interpretation of spectral data by revealing relationships between spectral features that are not easily discernible in traditional one-dimensional spectroscopy. spectroscopyonline.com By applying a perturbation (such as temperature) to a sample and collecting a series of spectra, 2D-COS generates correlation maps that highlight simultaneous (synchronous) and sequential (asynchronous) changes in spectral intensities. frontiersin.orgresearchgate.net This allows for the elucidation of complex reaction mechanisms. uwaterloo.ca

In the study of this compound-modified soybean protein isolate (SPI) adhesives, 2D-COS, in conjunction with FTIR, has been employed to understand the curing mechanism during heating. researchgate.netx-mol.net The analysis of synchronous and asynchronous spectra provides insights into the sequence of chemical reactions. For example, it can help determine the order in which different functional groups react as the temperature increases. researchgate.net This technique is particularly adept at resolving overlapping spectral bands and amplifying subtle spectral features that might be missed in a standard 1D analysis. spectroscopyonline.com

The key advantages of using 2D-COS for studying TGA curing include:

Enhanced Spectral Resolution: Overlapping bands from different functional groups can be effectively separated. spectroscopyonline.com

Determination of Sequential Events: The order in which spectral changes occur can be established, providing a timeline for the reaction mechanism. spectroscopyonline.com

Identification of Inter-related Bands: It reveals correlations between different vibrational modes, helping to understand how different parts of the molecules are involved in the curing process.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Progress and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules and for monitoring the progress of chemical reactions. magritek.comduke.edu It provides detailed information about the chemical environment of atomic nuclei, allowing for the confirmation of molecular structures and the quantification of reactants and products. magritek.com

In the context of this compound, ¹H and ¹³C NMR spectroscopy can be used to confirm the synthesis of the compound and to characterize its structure. For instance, the presence of epoxy groups in a modified polymer can be evidenced by ¹H NMR. researchgate.net

NMR is also highly effective for monitoring the curing process. ama-science.org As the curing reaction proceeds, the molecular mobility of the adhesive molecules decreases, which can be observed as a change in nuclear spin relaxation times. ama-science.org This allows for a non-destructive evaluation of the curing state. ama-science.org Low-field NMR, by measuring the T1 spin-lattice relaxation time, is particularly useful for characterizing the segmental dynamics during the formation of a rigid, crosslinked product. researchgate.net

Recent advancements have shown that even for solid cured hydrogels, solution-state ¹H NMR can be used to quantify the degree of crosslinking. nih.gov This is achieved by enzymatically degrading the cured gel, which allows for high-resolution analysis of the resulting solution. nih.gov This innovative approach enables the correlation of the degree of crosslinking with the material's physical stability. nih.gov

Mass Spectrometry (e.g., UPLC-Q-Orbitrap-MS for Composition Analysis)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structure of compounds by measuring the mass-to-charge ratio of ionized molecules. nih.gov When coupled with a separation technique like Ultra-Performance Liquid Chromatography (UPLC), it becomes a highly sensitive and selective method for analyzing complex mixtures. mdpi.com

UPLC-Q-Orbitrap-MS, a high-resolution mass spectrometry technique, is particularly well-suited for the detailed chemical composition analysis of this compound and its reaction products. researchgate.netresearchgate.net This method allows for the accurate identification of a wide array of bioactive substances and chemical constituents in complex samples. mdpi.comresearchgate.net The high resolving power of the Orbitrap mass analyzer enables the precise determination of elemental compositions, which is crucial for identifying unknown compounds and metabolites. nih.govmdpi.com

In the analysis of materials modified with this compound, UPLC-Q-Orbitrap-MS can be used to:

Identify the components of the initial resin mixture. researchgate.netresearchgate.net

Characterize the products formed during the curing reaction.

Analyze any extractable compounds or degradation products from the cured system. researchgate.net

This technique provides a comprehensive chemical profile, which is essential for understanding the final composition and potential performance of the TGA-based material. mdpi.com

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. mdpi.com It is based on the inelastic scattering of monochromatic light, usually from a laser source. mdpi.com Raman spectroscopy is particularly useful for monitoring polymerization reactions in real-time and can provide both qualitative and quantitative information. mdpi.com

For epoxy-based systems, Raman spectroscopy can effectively monitor the curing process by tracking the disappearance of the epoxide ring vibrational modes. oceanoptics.com A prominent Raman band for the epoxide ring breathing mode is often observed around 1254 cm⁻¹, and its intensity is linearly dependent on the concentration of epoxide groups. oceanoptics.com The consumption of the curing agent, if it contains specific functional groups like thiols (S-H), can also be monitored by the decrease in the intensity of its characteristic Raman peak (e.g., around 2575 cm⁻¹ for the S-H stretch). oceanoptics.com

Simultaneous DSC-Raman analysis allows for the correlation of the heat flow associated with the curing exotherm with the chemical changes observed in the Raman spectrum. tainstruments.com This provides a comprehensive understanding of the curing kinetics and the relationship between the chemical reaction and the physical transformation of the material. tainstruments.com

Table 2: Characteristic Raman Peaks for Monitoring Epoxy Curing

| Wavenumber (cm⁻¹) | Assignment | Change During Curing | Reference |

|---|---|---|---|

| ~2575 | S-H stretch (thiol hardener) | Decreases | oceanoptics.com |

| ~1254 | Epoxide ring breathing mode | Decreases | oceanoptics.com |

| ~1186 | Resin backbone vibration | No change (used as reference) | oceanoptics.com |

| ~1114 | Resin backbone vibration | No change (used as reference) | oceanoptics.com |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that provides information on the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. wikipedia.orgmicro.org.au XPS works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected from the material. wikipedia.org

XPS is a powerful tool for characterizing the surface of this compound-cured systems. researchgate.net It can be used to:

Confirm the presence of expected elements on the surface. cern.ch

Determine the atomic concentrations of these elements. micro.org.au

Identify the chemical bonding states of the elements, which can provide insights into the surface chemistry of the cured material. For example, it can distinguish between different oxidation states of an element. micro.org.aueag.com

In the context of TGA-modified materials, XPS can confirm the successful grafting of epoxy-containing groups onto a substrate by detecting the presence and chemical state of nitrogen and oxygen from the TGA molecule. researchgate.net The technique is non-destructive and can be applied to a wide range of solid materials. micro.org.au

Thermal Analysis for Curing Behavior and Network Formation

Thermal analysis techniques are indispensable for investigating the curing process and the resulting network structure of this compound resins. mt.comresearchgate.net These methods measure changes in material properties as a function of temperature, offering a window into the chemical and physical transformations that occur during polymerization. tainstruments.comsirris.be

Differential Scanning Calorimetry (DSC) for Reaction Enthalpy and Glass Transition Studies

Differential Scanning Calorimetry (DSC) is a primary tool for studying the curing behavior of thermosetting polymers like this compound. tainstruments.comtorontech.com It measures the heat flow into or out of a sample compared to a reference as a function of temperature or time. sirris.beuomustansiriyah.edu.iq This allows for the determination of key parameters such as the total heat of reaction (enthalpy) and the glass transition temperature (Tg). uomustansiriyah.edu.iqmdpi.com

The curing of TGA, often with a diamine, involves a significant reaction enthalpy. mt.com Dynamic DSC scans, where the sample is heated at a constant rate, reveal the exothermic peak of the curing reaction. The area under this peak is directly proportional to the total enthalpy of the reaction (ΔH), providing a measure of the extent of cure. uomustansiriyah.edu.iq For complex systems, kinetic parameters like activation energy (Ea) and the pre-exponential factor (Z) can be calculated from DSC data obtained at multiple heating rates using models such as the Borchardt and Daniels or ASTM E-698 methods. tainstruments.com

The glass transition temperature (Tg) is a critical property of the cured TGA network, representing the transition from a rigid, glassy state to a more flexible, rubbery state. netzsch.com It is observed as a step-like change in the heat capacity in the DSC thermogram. d-nb.info The Tg is a key indicator of the crosslink density and the upper use temperature of the material. mt.com For highly crosslinked systems like those formed from TGA, determining the final Tg of a fully cured sample can be challenging with conventional DSC due to vitrification during the measurement. mt.com Techniques like Temperature Modulated DSC (MDSC) can be employed to separate the reversing heat flow signal associated with the glass transition from non-reversing signals like curing or degradation, allowing for a more accurate Tg determination. tainstruments.com

For instance, studies on TGA crosslinked with 4,4'-diaminodiphenyl sulfone (DDS) have utilized DSC to determine the curing activation energy, finding values of 64.0 kJ/mol by Kissinger's method and 68.7 kJ/mol by the Flynn-Wall-Ozawa method. researchgate.net In another example, TGA crosslinking of biological tissues like bovine pericardium resulted in a shrinkage temperature (a measure of thermal stability related to denaturation) of 86.5 ± 0.2°C, comparable to glutaraldehyde-fixed tissues. nih.gov

Table 1: DSC Curing Parameters for a this compound System

| Parameter | Method | Value | Reference |

| Curing Activation Energy | Kissinger's Method | 64.0 kJ/mol | researchgate.net |

| Curing Activation Energy | Flynn-Wall-Ozawa Method | 68.7 kJ/mol | researchgate.net |

| Shrinkage Temperature (TGA-treated bovine pericardium) | DSC | 86.5 ± 0.2°C | nih.gov |

This table presents representative data on the curing kinetics of a this compound system as determined by Differential Scanning Calorimetry.

Thermogravimetric Analysis (TGA) for Degradation Pathways

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. openaccessjournals.comtainstruments.com It is crucial for determining the thermal stability and decomposition characteristics of both uncured this compound and its cured networks. process-insights.com

A typical TGA experiment involves heating a small sample at a constant rate and recording the weight loss. The resulting TGA curve provides information on the onset temperature of decomposition, the temperatures of maximum degradation rates, and the amount of residual char at high temperatures. openaccessjournals.comekb.eg The derivative of the TGA curve (DTG curve) highlights the temperatures at which the rate of mass loss is greatest. ekb.eg

For cured this compound systems, TGA reveals the material's ability to withstand high temperatures. The thermal stability is influenced by the curing agent and the curing conditions. researchgate.net For example, studies have shown that for epoxy systems cured with diamines, the thermal decomposition temperature increases as the curing temperature and time are increased. researchgate.net TGA can also be coupled with other techniques like Mass Spectrometry (TGA-MS) to identify the gaseous products evolved during decomposition, providing detailed insights into the degradation pathways and mechanisms. openaccessjournals.comprocess-insights.com

Research on soy protein adhesives crosslinked with this compound has utilized TGA to evaluate thermal stability. The results indicated that the crosslinking reaction with TGA formed a more thermally stable structure compared to the uncrosslinked protein. researchgate.net

Table 2: Thermal Decomposition Data for a Cured this compound-based Adhesive

| Thermal Event | Temperature Range (°C) | Observation | Reference |

| Initial Weight Loss | ~100-200 | Evaporation of residual water/solvents | researchgate.net |

| Main Decomposition | ~300-400 | Degradation of the crosslinked polymer network | researchgate.netresearchgate.net |

| Char Formation | >400 | Formation of a stable carbonaceous residue | researchgate.net |

This table summarizes the typical stages of thermal degradation for a cured this compound-based material as observed by Thermogravimetric Analysis.

Microscopic and Morphological Characterization of Cured this compound Networks

Understanding the microscopic structure and morphology of cured this compound networks is essential for correlating the material's structure with its macroscopic properties.

Scanning Electron Microscopy (SEM) for Surface and Fracture Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface and fracture morphology of cured this compound networks at high magnification. nanoscience.combiorxiv.org The SEM provides detailed topographical information, which is critical for understanding failure mechanisms and the homogeneity of the cured resin. nanoscience.comgpac-kpac.com

To perform SEM analysis, a sample of the cured TGA material is fractured, often after being cooled in liquid nitrogen to induce brittle fracture. The fracture surface is then coated with a thin conductive layer (e.g., gold) to prevent charge buildup from the electron beam. The electron beam scans the surface, and the detected secondary or backscattered electrons are used to generate an image. nanoscience.com

The resulting micrographs can reveal various features. nanoscience.com A smooth, glassy fracture surface often indicates a brittle failure mode, which is common in highly crosslinked thermosets. gpac-kpac.com In contrast, features like river patterns, hackle marks, or microvoids can provide information about the direction of crack propagation and the energy absorption during fracture. SEM is also used to assess the dispersion of any fillers or modifiers within the TGA matrix and to examine the interface between the resin and reinforcing fibers in composite materials. dntb.gov.uaresearchgate.net For example, in studies of soy protein adhesives modified with TGA, SEM images of the fracture surface showed that the addition of TGA resulted in a denser, more uniform structure compared to the unmodified protein adhesive, indicating effective crosslinking. scienceopen.comresearchgate.net

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are vital for the separation, identification, and quantification of components in a mixture. wikipedia.orgopenaccessjournals.com They are essential for assessing the purity of this compound monomer and for monitoring the progress of curing reactions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for the analysis of non-volatile or thermally sensitive compounds like this compound. openaccessjournals.combiomedpharmajournal.org It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. wikipedia.org

For purity analysis, a sample of TGA is dissolved in a suitable solvent and injected into the HPLC system. The components are separated on the column, and a detector (commonly a UV-Vis detector) records the signal as each component elutes. nih.gov The resulting chromatogram shows peaks corresponding to the main TGA compound and any impurities. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks. torontech.com For more accurate quantification, a calibration curve is generated using standards of known concentration. chromforum.org The choice of stationary phase (e.g., C18 for reversed-phase) and mobile phase (e.g., mixtures of acetonitrile (B52724) and water) is critical for achieving good separation. elementlabsolutions.comnih.gov

HPLC is also a powerful tool for reaction monitoring. chromatographyonline.comaxcendcorp.com By taking samples from the reaction mixture at different time intervals and analyzing them by HPLC, the consumption of reactants (e.g., TGA and curing agent) and the formation of products can be tracked. chromatographyonline.comnih.gov This provides valuable kinetic data and helps in understanding the reaction mechanism and optimizing reaction conditions. nih.gov The development of ultrahigh-performance liquid chromatography (UHPLC) has enabled much faster analysis times, making near real-time reaction monitoring possible. chromatographyonline.com

Applications of Triglycidylamine in Advanced Materials Science

High-Performance Polymer Systems Incorporating Triglycidylamine

This compound is a key ingredient in the formulation of high-performance polymers, valued for its ability to enhance the mechanical and thermal properties of materials. Its multifunctional nature allows for the creation of densely crosslinked networks, resulting in robust and durable polymer systems. numberanalytics.comcore.ac.uk

This compound as a Component in Epoxy Resin Formulations

This compound is a type of glycidyl (B131873) amine epoxy resin, characterized by its low viscosity, high reactivity, and high cross-linking density. tetrawill.com These properties make it a valuable component in epoxy resin formulations for high-performance composites. When used in conjunction with reinforcing fibers like carbon or glass, TGA contributes to the creation of materials with high heat resistance, strong adhesion, and excellent mechanical properties. tetrawill.com Such composites are suitable for demanding applications, including those in the aerospace industry for manufacturing components of airplanes and rockets. tetrawill.com The advantages of glycidyl amine epoxy resins, like TGA, over standard bisphenol A epoxy resins include better workability due to lower viscosity and superior adhesive strength. tetrawill.com

Crosslinking in Thermoset Matrix Reinforcement using this compound

In thermosetting polymers, the curing process involves the formation of a three-dimensional network of crosslinked polymer chains, which imparts rigidity and stability to the material. compositeskn.org this compound, with its three reactive epoxy groups, acts as an efficient crosslinking agent. researchgate.net This high functionality leads to a high crosslink density in the cured thermoset matrix. numberanalytics.com A higher crosslink density generally results in improved mechanical properties such as tensile strength and modulus, enhanced thermal stability, and greater resistance to chemical degradation. numberanalytics.com The crosslinking reaction creates covalent bonds between polymer chains, transforming the liquid resin into a solid, infusible, and insoluble material. compositeskn.orgresearchgate.net This process is fundamental to the performance of thermoset composites used in a wide range of applications, from electronics to structural adhesives. core.ac.ukplastech.biz

Biocompatible Materials and Tissue Engineering Constructs using this compound

This compound has emerged as a significant agent in the development of biocompatible materials, particularly in the field of tissue engineering. Its ability to stabilize biological tissues and enhance their compatibility with the human body has led to its investigation for use in medical implants.

Role of this compound in Bioprosthetic Tissue Stabilization (e.g., heart valves, pericardium)

This compound is utilized as a crosslinking agent to stabilize bioprosthetic tissues, such as porcine aortic valves and bovine pericardium, which are used in heart valve replacement surgery. nih.govoup.com The primary goal of this crosslinking is to improve the durability and mechanical properties of the tissue, making it suitable for long-term implantation. nih.gov TGA-treated tissues have shown shrink temperatures comparable to those treated with glutaraldehyde (B144438), the standard crosslinking agent, indicating effective stabilization. nih.gov Furthermore, TGA crosslinking has been found to confer significantly greater resistance to collagenase, an enzyme that can degrade the tissue implant. nih.gov

Studies have demonstrated that TGA crosslinking improves the biomechanical compliance of the tissue compared to glutaraldehyde treatment. nih.gov This enhanced stability and improved mechanical behavior are crucial for the longevity and proper function of bioprosthetic heart valves. nih.govoup.com

Enhancement of Biocompatibility through this compound Chemical Modification

A significant advantage of using this compound in bioprosthetic tissues is the enhancement of biocompatibility. nih.gov Glutaraldehyde, the conventional crosslinking agent, has been associated with cytotoxicity and inflammatory responses that can contribute to implant failure. nih.govoup.com In contrast, TGA has been shown to result in improved biocompatibility. nih.gov This is partly attributed to the stable crosslinks formed by TGA, which reduces the leaching of potentially harmful substances. nih.gov

Mechanisms of Anti-Calcification in Biological Tissues by this compound

Calcification is a major cause of failure in bioprosthetic heart valves, leading to stiffening of the leaflets and eventual device failure. oup.com this compound has demonstrated significant potential in mitigating this issue. The anti-calcification mechanisms of TGA are multifaceted. nih.gov

One key mechanism is the alteration of the collagen structure within the tissue upon TGA treatment. nih.gov This structural change appears to make the tissue less prone to calcium phosphate (B84403) deposition. Furthermore, TGA crosslinking has been shown to reduce the expression and accumulation of certain extracellular matrix proteins associated with calcification, such as matrix metalloproteinase-9 (MMP-9) and tenascin-C. nih.gov

Research has also explored combining TGA crosslinking with other treatments, such as ethanol (B145695) incubation, to further enhance calcification resistance. This dual approach aims to leverage the independent anti-calcification mechanisms of both agents for a synergistic effect.

Bio-based Adhesives and Composites Utilizing this compound

This compound (TGA) has emerged as a significant crosslinking agent in the advancement of bio-based adhesives, particularly those derived from soy protein. Its application is pivotal in addressing the inherent limitations of natural protein adhesives, such as poor water resistance and mechanical strength, thereby enabling their use as viable, environmentally friendly alternatives to conventional formaldehyde-based resins.

Development of Soy Protein-Based Adhesives with this compound

The development of high-performance soy protein-based adhesives often involves the use of this compound (TGA) as a key crosslinker to enhance material properties. rsc.org Researchers have explored various formulations and pre-treatment strategies to optimize the interaction between the soy protein and TGA. These methods aim to unfold the protein's globular structure, exposing more reactive functional groups for crosslinking.

One common approach involves the use of chemical denaturants like urea, sodium dodecyl sulfate (B86663) (SDS), and sodium hydrogen sulfite (B76179) (SHS) prior to the addition of TGA. The denaturation process unravels the protein molecules, making active groups more accessible for the subsequent crosslinking reaction with TGA.

Another strategy employs enzymatic hydrolysis. The use of enzymes such as bromelain (B1164189) breaks down large soy protein molecules into smaller, more manageable polypeptide chains. mdpi.comresearchgate.net This not only reduces the viscosity of the adhesive, allowing for a higher solid content, but also exposes a greater number of functional groups that can react with TGA to form a robust network. mdpi.com For instance, using 0.1 wt% bromelain allowed the soy protein isolate (SPI) content in an adhesive to be increased from 12 wt% to 18 wt% while maintaining a constant viscosity. mdpi.com

Furthermore, TGA is used in conjunction with other polymers and additives to create composite and interpenetrating network (IPN) adhesives. A novel adhesive has been developed using soy protein isolate (SPI), TGA, a thermoplastic polyurethane elastomer (TPU), and γ-(2,3-epoxypropoxy) propyltrimethoxysilane (KH-560). In other formulations, egg white has been used as a partial substitute for water, which, when combined with TGA crosslinking, results in a bioadhesive with a high solid content and improved performance. researchgate.nettechscience.com

The table below summarizes various developmental approaches for TGA-crosslinked soy protein adhesives.

Table 1: Developmental Strategies for this compound (TGA)-Modified Soy Protein Adhesives

| Developmental Strategy | Key Co-Modifiers/Pre-treatments | Purpose of Co-Modifier/Pre-treatment | Reference |

|---|---|---|---|

| Chemical Denaturation | Urea, Sodium Dodecyl Sulfate (SDS), Sodium Hydrogen Sulfite (SHS) | Unfolds protein molecules to expose more reactive sites for TGA crosslinking. | |

| Enzymatic Hydrolysis | Bromelain | Breaks down protein into smaller polypeptide chains, reducing viscosity and exposing more functional groups. | mdpi.comresearchgate.net |

| Polymer Toughening | Thermoplastic Polyurethane (TPU), KH-560 | Creates an interpenetrating network to improve the toughness and stability of the adhesive. | nih.gov |

| High Solid Content | Egg White (EW) | Acts as a substitute for water to increase the solid content of the adhesive formulation. | researchgate.nettechscience.com |

Crosslinking Density and Network Structure Formation in this compound Adhesives

The effectiveness of this compound as a modifier for soy protein adhesives stems from its molecular structure, which features three reactive epoxy groups. These epoxy groups can readily react with various nucleophilic functional groups present on the amino acid chains of the soy protein, such as amino (–NH₂), carboxyl (–COOH), and hydroxyl (–OH) groups. rsc.org This chemical reaction is the fundamental mechanism for improving adhesive performance.

The process forms a durable, three-dimensional cross-linked network structure within the adhesive matrix. The formation of this network is crucial, as it transforms the collection of individual protein molecules into a single, cohesively bonded macromolecular structure. The density of this network—defined by the number of cross-links per unit volume—is a critical factor that dictates the final properties of the cured adhesive.

Increasing the crosslink density enhances the structural integrity of the adhesive. techscience.com Pre-treatment methods, such as denaturation or enzymatic hydrolysis, play a significant role by unfolding the protein molecules and exposing a higher number of these reactive groups. mdpi.com This increased availability of reaction sites allows for a more extensive reaction with TGA, leading to a denser and more tightly bound cross-linked structure. mdpi.com This dense network is what imparts superior water resistance and cohesion to the adhesive, preventing it from easily breaking down or dissolving when exposed to moisture. mdpi.comresearchgate.net

Impact of this compound on Adhesive Performance Mechanisms (e.g., water resistance, bond strength)

The formation of a dense cross-linked network by this compound directly translates to significant improvements in the performance of soy protein-based adhesives, most notably in their water resistance and bond strength. By chemically linking the protein molecules, TGA reduces the number of hydrophilic groups available to absorb water, thereby enhancing the adhesive's durability in wet conditions. mdpi.com

Research findings consistently demonstrate the positive impact of TGA. In one study, the addition of 9 wt% TGA to a bromelain-treated soy protein adhesive resulted in a 681.3% increase in the wet shear strength of the resulting plywood compared to the adhesive without TGA. mdpi.com This improvement was attributed to the formation of a denser cross-linked network and better mechanical interlocking with the wood surface. mdpi.com

Similarly, modifying a soy protein adhesive with denaturants before crosslinking with TGA also yields substantial gains. When sodium hydrogen sulfite (SHS) was used as a denaturant, the subsequent addition of TGA led to a 217.24% increase in the wet shear strength of the bonded plywood. The incorporation of TGA into more complex systems also shows marked benefits. An adhesive formulated with soy protein isolate (SPI), TGA, and a thermoplastic polyurethane (TPU) exhibited a 67.7% increase in wet shear strength compared to the adhesive with only SPI and TGA.

The table below presents detailed research findings on the performance enhancements achieved with TGA.

Table 2: Impact of this compound (TGA) on the Performance of Soy Protein-Based Adhesives

| Adhesive Formulation | Performance Metric | Improvement | Reference |

|---|---|---|---|

| SPI / Bromelain / 9 wt% TGA | Wet Shear Strength | ▲ 681.3% (vs. SPI/Bromelain) | mdpi.com |

| SPI / Bromelain / 9 wt% TGA | Wet Shear Strength | ▲ 30.2% (vs. SPI/TGA) | mdpi.com |

| SPI / SHS / TGA | Wet Shear Strength | ▲ 217.24% | |

| SPI / Urea / TGA | Wet Shear Strength | ▲ 91.3% | |

| SPI / 2% TGA | Residual Rate | ▲ 4.1% | |

| SPI / TGA / 7% TPU | Wet Shear Strength | ▲ 67.7% (vs. SPI/TGA) | |

| SPI / TGA / TPU / KH-560 | Wet Shear Strength | ▲ 23.6% (vs. SPI/TGA/TPU) |

Theoretical and Computational Investigations of Triglycidylamine Systems

Molecular Modeling of Triglycidylamine Curing Reactions and Network Formation

Molecular dynamics (MD) simulations are a powerful tool for investigating the curing process of epoxy resins at an atomistic level. researchgate.netarxiv.orgnih.gov This computational technique simulates the time-evolution of a system of atoms and molecules, allowing for the observation of the dynamic process of cross-linking and the formation of the final polymer network. While specific and extensive studies dedicated solely to the molecular modeling of TGA curing are not widely available in public literature, the established methodologies for other epoxy systems, such as those based on diglycidyl ether of bisphenol A (DGEBA), provide a clear framework for how such an investigation would be conducted. mdpi.com

The process of simulating the curing of a TGA-based system would typically begin with the construction of an initial simulation cell containing a stoichiometric mixture of TGA and a chosen curing agent (e.g., an amine or anhydride). This initial configuration is usually a low-density amorphous arrangement of the molecules. The system is then equilibrated at a desired temperature and pressure using a suitable force field.

A crucial aspect of simulating the curing reaction is the implementation of a cross-linking algorithm. A common approach is a distance-based criterion, where potential reactive sites (e.g., an epoxy group on TGA and an amine group on the hardener) that come within a certain cutoff distance of each other are identified. researchgate.net A new covalent bond is then formed between these sites, and the molecular topology is updated accordingly. This process is repeated iteratively, interspersed with MD relaxation steps to allow the system to accommodate the newly formed bonds and associated changes in local structure. researchgate.net This dynamic, multi-step process allows for the simulation of the growth of the polymer network from monomers and oligomers to a fully cross-linked structure. arxiv.org

The degree of cross-linking, a critical parameter that dictates the final properties of the thermoset, is monitored throughout the simulation. The simulation can be continued until a desired cross-linking density is achieved or until the reaction rate plateaus due to the vitrification of the system, where molecular mobility becomes severely restricted. scm.com

The selection of an appropriate force field is paramount for the accuracy of these simulations. Force fields like OPLS (Optimized Potentials for Liquid Simulations) or COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) are often employed for epoxy systems, as they provide parameters for the bond, angle, dihedral, and non-bonded interactions between atoms. For a TGA system, specific parameters for the glycidyl (B131873) amine moiety would be necessary to accurately model the intramolecular and intermolecular interactions.

Table 1: Illustrative Parameters for a Hypothetical Molecular Dynamics Simulation of TGA Curing (Note: This table is illustrative and based on typical values for epoxy simulations, as specific data for TGA is not readily available in the cited literature.)

| Parameter | Description | Illustrative Value/Method |

| Epoxy Monomer | The primary trifunctional epoxy resin. | This compound (TGA) |

| Curing Agent | The molecule that reacts with the epoxy groups. | 4,4'-Diaminodiphenyl sulfone (DDS) |

| Force Field | The set of equations and parameters describing the potential energy of the system. | COMPASS or a custom-parameterized OPLS-AA |

| Simulation Box | The periodic cell containing the molecules. | Cubic box with ~15,000 atoms |

| Temperature | The temperature at which the curing is simulated. | 450 K |

| Pressure | The pressure at which the curing is simulated. | 1 atm |

| Cross-linking Criterion | The rule for forming new bonds. | Distance-based: epoxy carbon and amine nitrogen within 4.0 Å |

| Simulation Software | The program used to run the simulations. | LAMMPS or Materials Studio |

Quantum Chemical Calculations of this compound Reaction Pathways and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental reaction mechanisms and reactivity of the chemical species involved in the curing process. rsc.org These methods solve the electronic structure of molecules to provide accurate energies of reactants, products, and transition states, which are crucial for understanding the kinetics of chemical reactions. researchgate.net

For a this compound system, DFT calculations would be employed to investigate the reaction pathways of the epoxy ring-opening reaction with a curing agent. For an amine-based curing agent, the primary reaction is the nucleophilic attack of the amine nitrogen on one of the carbon atoms of the oxirane ring of TGA. This leads to the formation of a hydroxyl group and a secondary amine. This new secondary amine can then react with another epoxy group.

DFT calculations can determine the activation energy barriers for these reactions. rsc.org A lower activation energy implies a faster reaction rate at a given temperature. By comparing the activation energies for the reaction of the primary amine versus the secondary amine with the epoxy group, one can understand the relative reactivity and how the reaction kinetics might evolve as the curing progresses. Furthermore, the influence of the central nitrogen atom in the TGA molecule on the reactivity of the three surrounding glycidyl groups can be investigated.

| Reaction Step | Description | Calculated Activation Energy (kJ/mol) |

| Primary Amine Reaction | Reaction of a primary amine with a TGA epoxy group. | 50 - 60 |

| Secondary Amine Reaction | Reaction of a secondary amine (formed in the first step) with another TGA epoxy group. | 60 - 70 |

| Etherification Reaction | Potential side reaction of a hydroxyl group with an epoxy group. | 80 - 100 |

These calculations can also explore the potential for side reactions, such as etherification, where the newly formed hydroxyl group reacts with an epoxy group. The likelihood of such side reactions can be assessed by comparing their activation barriers to those of the main amine-epoxy addition reactions. Understanding these competing reaction pathways is essential for predicting the final chemical structure of the cross-linked network. rsc.orgmdpi.com

Moreover, quantum chemical calculations can provide insights into how the electronic structure of the TGA molecule influences its reactivity. The distribution of electron density and the partial charges on the atoms can be calculated to identify the most electrophilic and nucleophilic sites, confirming the expected reactivity patterns. nih.gov

Simulation of Macroscopic Behavior of this compound Systems Based on Molecular Structure

A key advantage of creating atomistic models of cross-linked polymer networks is the ability to predict macroscopic material properties from the underlying molecular structure. fracturae.com Once a realistic cross-linked TGA network has been generated using the methods described in section 6.1, this "virtual material" can be subjected to simulated mechanical and thermal tests to compute its properties.

The mechanical properties, such as Young's modulus, shear modulus, and Poisson's ratio, can be calculated by applying small deformations to the simulation box and measuring the resulting stress tensor. core.ac.uknasa.gov This is analogous to performing a tensile or shear test in a laboratory, but on a computational model. The relationship between the applied strain and the measured stress provides the elastic constants of the material. nasa.gov These simulations can predict how the mechanical stiffness of the TGA thermoset is influenced by the degree of cross-linking and the chemical nature of the curing agent used. core.ac.uk

The glass transition temperature (Tg) is another critical property of thermosetting polymers that can be predicted from molecular simulations. mdpi.com One common method involves simulating the cooling of the cross-linked network from a high-temperature, rubbery state to a low-temperature, glassy state. By monitoring the change in density or specific volume as a function of temperature, a distinct change in the slope is observed at the glass transition. The temperature at which this transition occurs is the predicted Tg. These simulations can reveal how factors like cross-link density and molecular chain flexibility affect the Tg of TGA-based materials.

Table 3: Illustrative Predicted Macroscopic Properties of a Hypothetical Cured TGA System (Note: These values are illustrative, based on typical properties of high-performance epoxy resins, as specific simulation data for TGA is not readily available in the cited literature.)

| Property | Simulation Method | Illustrative Predicted Value |

| Glass Transition Temperature (Tg) | Monitoring density vs. temperature during simulated cooling. | 180 - 220 °C |

| Young's Modulus | Applying uniaxial strain and measuring stress response. | 3.5 - 4.5 GPa |

| Coefficient of Thermal Expansion (CTE) | Monitoring volume change as a function of temperature. | 50 - 70 ppm/K (below Tg) |

| Density | Calculated from the mass and volume of the equilibrated simulation box. | 1.20 - 1.25 g/cm³ |

These computational predictions of macroscopic behavior are invaluable for material design and optimization. arxiv.org They allow for the virtual screening of different formulations (e.g., different curing agents or additives) and processing conditions to identify those that are most likely to yield the desired performance characteristics, thereby reducing the time and cost associated with experimental trial-and-error approaches.

Degradation Pathways and Stability Studies of Triglycidylamine Modified Systems

Thermal Degradation Mechanisms (e.g., thermo-oxidation)

The incorporation of triglycidylamine into polymer systems typically enhances their thermal stability. The mechanism behind this improvement lies in the formation of a dense, highly cross-linked network structure. researchgate.net This network restricts the thermal motion of polymer chains, requiring more energy to initiate bond scission, which is the primary step in thermal degradation.

Thermo-oxidative degradation, which occurs in the presence of oxygen and is often accelerated by heat, is a common pathway for polymer breakdown. fiveable.me The process is generally understood to proceed through a free-radical chain reaction involving initiation, propagation, and termination steps. researchgate.net High temperatures can cause the initial breaking of bonds (thermolysis) to form free radicals. fiveable.mecnrs.fr These radicals then react with oxygen to form peroxy radicals, which can abstract hydrogen atoms from the polymer backbone, propagating the degradation process and leading to chain scission and the formation of volatile by-products. fiveable.meresearchgate.net

In TGA-modified systems, such as soy protein isolate (SPI) adhesives, the cross-linking action of the epoxy groups in TGA with reactive groups in the protein molecules forms a more stable structure. researchgate.net This increased network density has been shown to improve the thermal stability of the resulting adhesive. researchgate.netresearchgate.net Thermogravimetric analysis (TGA) of TGA-modified adhesives demonstrates this enhancement. For instance, the introduction of an epoxy cross-linker can shift the main degradation temperature to a higher value, indicating that a more thermally stable structure has been formed. researchgate.net The degradation process for such adhesives typically occurs in stages: an initial mass loss from water evaporation and decomposition of the protein's higher-order structures, followed by a significant weight loss at higher temperatures due to the degradation of the main polymer backbone. researchgate.net

Table 1: Thermal Degradation Stages of a Soy Protein Isolate (SPI) Adhesive

| Degradation Stage | Temperature Range (°C) | Description of Mass Loss |

|---|---|---|

| Stage 1 | 60 - 240 | Primarily caused by water evaporation and the decomposition of the four-level structure of SPI. researchgate.net |

| Stage 2 | 240 - 320 | Significant weight reduction attributed to the degradation of the main SPI structure. researchgate.net |

| Stage 3 | > 320 | Further decomposition of degradation products. |

Note: The presence of a TGA cross-linker can increase the temperature at which these stages, particularly Stage 2 and 3, occur, indicating enhanced thermal stability. researchgate.net

Enzymatic Degradation Resistance (e.g., collagenase resistance)

This compound is effective in increasing the resistance of biological tissues to enzymatic degradation. This is particularly relevant in biomedical applications where materials may be exposed to enzymes like collagenase. nih.gov Collagenase breaks down collagen, the main structural protein in connective tissues. vitacyte.com The resistance imparted by TGA is due to its ability to form covalent cross-links within the collagenous matrix, stabilizing the structure and making it less susceptible to enzymatic attack. nih.gov

A study on ovine menisci demonstrated the efficacy of TGA treatment in preventing enzymatic degradation. When treated with TGA for three days, the menisci showed a significant reduction in collagen loss—by as much as 88%—when exposed to collagenase, compared to non-cross-linked controls. nih.gov This treatment also increased the thermal denaturation temperature of the tissue to above 80°C, whereas non-cross-linked meniscus denatured at 70°C or less, further indicating a more stable structure. nih.gov The cross-linking essentially reinforces the collagen fibril network, protecting it from being unraveled and degraded by the enzyme. vitacyte.com

Table 2: Effect of TGA Treatment on Collagenase Resistance of Ovine Meniscus

| Treatment Group | Key Finding | Citation |

|---|---|---|

| Non-Cross-linked (Control) | Susceptible to enzymatic degradation by collagenase. | nih.gov |

| TGA-Treated (3 Days) | Collagen loss significantly reduced by 88% upon collagenase exposure. | nih.gov |

| Glutaraldehyde-Treated | Used as a control cross-linker for comparison. | nih.gov |

Data derived from in vitro studies on ovine menisci. nih.gov

This enhanced resistance to collagenase is a critical property for the development of more durable bioprosthetic devices and tissue grafts, as enzymatic degradation is a primary factor in their in vivo failure. nih.govnih.gov

Hydrolytic Stability of this compound Cured Networks

Hydrolytic stability refers to a material's resistance to degradation by water. For many polymer networks, especially those used in humid environments or as adhesives for wood products, resistance to hydrolysis is crucial. cnrs.fr The cross-linked networks created by curing with TGA exhibit enhanced hydrolytic stability. mdpi.com

The mechanism for this improvement is the formation of a dense and compact network structure that acts as a barrier to moisture intrusion. researchgate.netresearchgate.net In materials like soy protein-based adhesives, which contain many polar groups and are inherently susceptible to water absorption, TGA's epoxy groups react with the protein molecules to form a stable, cross-linked structure. mdpi.com This chemical cross-linking reduces the number of available polar sites for water to bind to and physically hinders the penetration of water molecules into the polymer matrix. mdpi.com